molecular formula C19H23N5O3S B6559289 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-acetamidophenyl)acetamide CAS No. 921572-55-6

2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-acetamidophenyl)acetamide

Cat. No.: B6559289
CAS No.: 921572-55-6
M. Wt: 401.5 g/mol
InChI Key: CZDDUSRXEJULIX-UHFFFAOYSA-N
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Description

This compound is a thiazole-based acetamide derivative characterized by a cyclopentylcarbamoyl substituent on the thiazole ring and a 4-acetamidophenyl group linked via an acetamide bridge. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors associated with inflammation or microbial infections .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-12(25)20-14-6-8-15(9-7-14)21-17(26)10-16-11-28-19(23-16)24-18(27)22-13-4-2-3-5-13/h6-9,11,13H,2-5,10H2,1H3,(H,20,25)(H,21,26)(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDDUSRXEJULIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Thiadiazole Cores

  • N-[2-(4-Chlorophenyl)ethyl]-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide () Key Differences: Replaces the 4-acetamidophenyl group with a 4-chlorophenethyl chain. However, the absence of the acetamidophenyl moiety could reduce hydrogen-bonding interactions with biological targets. Molecular Weight: 406.9 g/mol vs. the target compound’s ~434.5 g/mol (estimated).
  • 2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide () Key Differences: Substitutes the thiazole ring with a thiadiazole core and introduces a nitro group. Bioactivity: Nitrophenyl derivatives are often associated with electron-withdrawing effects, which may enhance binding to enzymes like carbonic anhydrase .

Compounds with Acetamidophenyl Moieties

  • N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide () Key Differences: Replaces the thiazole-cyclopentylcarbamoyl unit with a pyrazolopyrimidine-sulfanyl group.
  • N-(4-Acetamidophenyl)sulfonyl derivatives ()

    • Example : II-4 (N-((4-Acetamidophenyl)sulfonyl)-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)acetamide).
    • Bioactivity : Exhibited nematicidal activity against Meloidogyne incognita (LC₅₀ = 12.3 µg/mL), highlighting the role of sulfonyl and thioether groups in agrochemical efficacy .

Cytotoxic and Antimicrobial Analogues

  • Thiazole-Acetanilide Derivatives () Example: 2-(4-Acetamidophenylimino)-3-phenylthiazolidin-4-one. Bioactivity: Demonstrated cytotoxic activity in cancer cell lines, attributed to the planar thiazolidinone ring enabling DNA intercalation .
  • Oxadiazole-Sulfanylacetamide Derivatives ()

    • Example : 2-{[5-(4-Acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-arylacetamide.
    • Bioactivity : Potent anti-Staphylococcus aureus activity (MIC = 63 µg/mL), suggesting oxadiazole’s superiority over thiazole in disrupting bacterial cell walls .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Bioactivity Reference
Target Compound Thiazole Cyclopentylcarbamoyl, 4-acetamidophenyl ~434.5 Under investigation
N-[2-(4-Chlorophenyl)ethyl]-2-{2-[(cyclopentylcarbamoyl)amino]-thiazol-4-yl}acetamide Thiazole Cyclopentylcarbamoyl, 4-chlorophenethyl 406.9 Not reported
2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Thiadiazole 4-Nitrophenyl, methylphenylcarbamoyl 444.5 Carbonic anhydrase inhibition
N-(4-Acetamidophenyl)-2-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide Pyrazolopyrimidine Sulfanyl, phenyl 418.5 Kinase inhibition (hypothesized)
II-4 (N-((4-Acetamidophenyl)sulfonyl)-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)acetamide) Sulfonamide Trifluoromethylpyridine, sulfonyl ~465.0 Nematicidal (LC₅₀ = 12.3 µg/mL)

Key Findings and Implications

  • Structural Flexibility : The acetamidophenyl group enhances solubility and target engagement, while thiazole/thiadiazole cores provide metabolic stability.
  • Bioactivity Trends : Sulfonyl and thioether linkages () improve agrochemical activity, whereas cyclopentylcarbamoyl groups () may optimize CNS drug delivery.
  • Unresolved Gaps : The target compound’s exact biological profile remains uncharacterized, necessitating further studies to benchmark it against analogues with proven efficacy (e.g., ).

Preparation Methods

Reaction Mechanism and Reagents

The thiazole nucleus is synthesized via the Hantzsch thiazole synthesis , which involves the condensation of α-haloketones with thiourea derivatives. For this compound, 4-bromoacetylacetone reacts with thiourea in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The reaction proceeds through nucleophilic substitution, where the thiol group of thiourea attacks the α-carbon of the bromoketone, followed by cyclization to form the thiazole ring.

Optimization of Reaction Conditions

  • Solvent System : Ethanol or methanol is typically employed due to their polarity and ability to dissolve both reactants.

  • Temperature : Reactions are conducted under reflux (70–80°C) for 6–8 hours.

  • Yield : Reported yields range from 65–75% , with purity confirmed via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (3:7) as the mobile phase.

Introduction of the Cyclopentylcarbamoyl Group

The cyclopentylcarbamoyl moiety is introduced via carbamate formation at the 2-amino position of the thiazole ring.

Carbamoylation Reaction

The thiazole intermediate is treated with cyclopentyl isocyanate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the reaction by activating the isocyanate group. The process is typically conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature over 12 hours.

Purification and Characterization

The crude product is purified via column chromatography (silica gel, eluent: chloroform/methanol 9:1) to isolate the carbamoylated thiazole. Nuclear magnetic resonance (NMR) spectroscopy confirms successful substitution, with characteristic peaks for the cyclopentyl group (δ 1.5–2.1 ppm in ¹H NMR) and the carbamate carbonyl (δ 155–160 ppm in ¹³C NMR).

Attachment of the 4-Acetamidophenyl Acetamide Moiety

The final step involves coupling the thiazole-carbamate intermediate with 4-acetamidophenylacetic acid.

Amide Bond Formation

The coupling reaction employs N,N'-dicyclohexylcarbodiimide (DCC) and DMAP in dry DCM. The carboxylic acid group of 4-acetamidophenylacetic acid reacts with the amine group of the thiazole intermediate, forming a stable amide bond. The reaction is stirred under nitrogen at 25°C for 24 hours, achieving yields of 70–80% .

Workup and Isolation

Post-reaction, the mixture is filtered to remove dicyclohexylurea (DCU) byproducts, and the solvent is evaporated under reduced pressure. Recrystallization from ethanol/water (1:1) yields the pure product as a white crystalline solid.

Industrial Scale Synthesis Considerations

Scalable production requires modifications to laboratory protocols:

Continuous Flow Reactors

Microreactor systems enhance heat and mass transfer during thiazole formation, reducing reaction times to 2–3 hours and improving yields to >80% .

Green Chemistry Approaches

  • Solvent Recycling : Ethanol is recovered via distillation for reuse.

  • Catalyst Optimization : Immobilized DMAP on silica gel reduces catalyst waste.

Analytical Characterization

Rigorous quality control ensures batch consistency:

Analytical MethodKey ParametersObservations
HPLC Column: C18, Mobile Phase: Acetonitrile/water (60:40)Retention time: 8.2 min, Purity: ≥98%
FT-IR Spectral Range: 4000–400 cm⁻¹Peaks: 1660 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H)
Mass Spectrometry Ionization: ESI+m/z: 389.1 [M+H]⁺

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-acetamidophenyl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves:

Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo carbonyl compounds under controlled pH (6–7) and temperature (60–80°C) .

Carbamoylation : Reaction of the thiazole intermediate with cyclopentyl isocyanate in dichloromethane or DMF, using triethylamine as a base to neutralize HCl byproducts .

Acetamide coupling : Final acylation with 4-acetamidophenylamine in ethanol at reflux, monitored by TLC/HPLC .

  • Key Variables : Solvent polarity (e.g., DMF vs. ethanol) affects reaction rates, while temperature control minimizes side reactions like hydrolysis of the carbamoyl group .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Analytical Workflow :

  • NMR : 1^1H and 13^13C NMR verify the thiazole ring (δ 7.2–7.5 ppm for aromatic protons) and acetamide groups (δ 2.1 ppm for CH3_3) .
  • HRMS : Exact mass confirms molecular formula (e.g., [M+H]+^+ at m/z 432.1234) .
  • HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients (retention time ~8.2 min) .
    • Common Pitfalls : Overlapping signals in NMR (e.g., cyclopentyl vs. thiazole protons) require 2D techniques like COSY or HSQC .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Assay Design :

  • Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC50_{50} calculations .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
    • Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent blanks to exclude false positives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • SAR Strategies :

  • Substitution Patterns : Vary cyclopentyl (e.g., cyclohexyl, aryl) and acetamide (e.g., methoxy, nitro substituents) groups .
  • Bioisosteric Replacement : Replace thiazole with oxazole or triazole rings to modulate solubility and target affinity .
    • Data Analysis : Use molecular descriptors (e.g., logP, polar surface area) correlated with activity in QSAR models .

Q. What computational methods are effective for predicting target binding modes and pharmacokinetic properties?

  • In Silico Workflow :

  • Docking : AutoDock Vina or Schrödinger Suite for binding to kinases (e.g., EGFR) or GPCRs .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
  • ADMET Prediction : SwissADME for bioavailability, CYP450 interactions, and blood-brain barrier penetration .
    • Validation : Cross-check with experimental IC50_{50} and microsomal stability data .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Case Example : Discrepancies in cytotoxicity between 2D vs. 3D cell models may arise from diffusion limitations in spheroids .
  • Resolution Tactics :

  • Dose-Response Refinement : Test broader concentration ranges (nM–μM).
  • Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects .
  • Assay Standardization : Adopt CLSI guidelines for antimicrobial testing .

Key Challenges and Solutions

  • Spectral Ambiguities : Compare with analogs (e.g., PubChem CID 16898641) to assign unresolved peaks .
  • Low Bioavailability : Nanoformulation (e.g., liposomes) or prodrug strategies (e.g., ester derivatives) .

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